7-Amino-3-chloro cephalosporanic acid
Description
Properties
IUPAC Name |
(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAFIZCBAZPMY-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128595 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53994-69-7 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9T49E55O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
7-Amino-3-chloro-3-cephem-4-carboxylic acid, also known as 7-ACCA, is a key intermediate in the synthesis of second-generation cephalosporin antibiotics. The primary targets of this compound are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan layers.
Mode of Action
7-ACCA, like other cephalosporins, acts by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. PBPs are enzymes that help form the cross-links between peptidoglycan chains to create the bacterial cell wall. By binding to these proteins, 7-ACCA inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in a weak cell wall that is unable to withstand osmotic pressure. This leads to cell lysis and death.
Biochemical Pathways
The action of 7-ACCA affects the biochemical pathway of bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan layers, it disrupts the integrity of the cell wall, leading to cell lysis. The downstream effects include the death of bacterial cells, which results in the overall antibacterial effect of the compound.
Pharmacokinetics
The pharmacokinetics of 7-ACCA, like other cephalosporins, involves absorption, distribution, metabolism, and excretion (ADME). Generally, cephalosporins are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
The result of 7-ACCA’s action is the inhibition of bacterial growth and replication. By disrupting the bacterial cell wall synthesis, it causes cell lysis and death, effectively eliminating the bacterial infection.
Action Environment
The action of 7-ACCA can be influenced by various environmental factors. For instance, it is stable under acidic conditions but unstable under alkaline conditions. Additionally, resistance can develop with overuse or misuse, leading to reduced efficacy. Therefore, it is crucial to use this compound under appropriate conditions and strictly according to medical guidance to ensure its effectiveness and prevent resistance development.
Biological Activity
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACC) is a significant compound in the field of medicinal chemistry, primarily recognized for its antibacterial properties. This compound serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics, which are vital in combating bacterial infections.
Chemical Structure and Properties
The molecular formula of 7-ACC is CHClNOS, with a molecular weight of approximately 234.66 g/mol. The compound features a chloro substituent at the 3-position and an amino group at the 7-position, which are essential for its biological activity and stability against bacterial resistance mechanisms. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.81 ± 0.1 g/cm³ |
| Melting Point | >180°C (dec.) |
| Hazard Class | Irritant |
The primary mechanism by which 7-ACC exhibits its antibacterial activity is through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. By inhibiting these proteins, 7-ACC disrupts cell wall integrity, leading to cell lysis and death, particularly effective against both Gram-positive and Gram-negative bacteria.
Biological Activity and Efficacy
Research has demonstrated that 7-ACC is effective against a range of bacterial strains, including resistant ones. The presence of the chloro group enhances its potency against certain resistant strains, making it a valuable candidate in antibiotic therapy. Studies have indicated that it can serve as a precursor for second-generation cephalosporins like cefaclor, which has broader antibacterial activity .
Case Studies
-
Antibacterial Efficacy :
- In vitro studies show that 7-ACC exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against various bacterial strains, including E. coli and Staphylococcus aureus.
- A comparative study with other cephalosporins indicated that derivatives of 7-ACC showed improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) due to structural modifications that enhance binding to PBPs .
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Synthesis and Derivatization :
- Various synthetic routes have been developed to optimize yield and purity of 7-ACC. One method achieved a yield of up to 92.7%, indicating its potential for large-scale industrial production .
- Research into chemical modifications has led to the development of novel cephalosporins with enhanced pharmacokinetic profiles and reduced side effects .
Research Findings
Recent studies have focused on understanding the interactions between 7-ACC and bacterial enzymes involved in cell wall biosynthesis. These insights are crucial for developing new antibiotics that can effectively target resistant strains:
Scientific Research Applications
Synthesis of Antibiotics
Key Intermediate in Cephalosporin Production
7-ACCA serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics, particularly second-generation derivatives such as Ceftazidime. The compound's structural features enable it to undergo various chemical modifications to yield potent antimicrobial agents. The synthesis of 7-ACCA itself has been optimized through several methods, including bromination and cyclization processes that yield high purity and efficiency .
Derivatives and Variants
Research has shown that derivatives of 7-ACCA exhibit varying degrees of antimicrobial activity. For instance, modifications to the acyl side chains can enhance the spectrum of activity against Gram-positive and Gram-negative bacteria. Novel derivatives have been developed that demonstrate improved efficacy against resistant strains of bacteria .
Therapeutic Applications
Antimicrobial Activity
The antimicrobial properties of 7-ACCA and its derivatives have been extensively studied. They demonstrate significant activity against a range of pathogenic microorganisms, making them suitable candidates for treating various infections in humans and animals . The compounds have shown particular promise in addressing infections caused by resistant strains, highlighting their potential in clinical settings.
Pharmaceutical Formulations
Pharmaceutical compositions containing 7-ACCA derivatives are being explored for their therapeutic applications. These formulations aim to maximize bioavailability and minimize side effects while enhancing the antimicrobial efficacy against targeted pathogens .
Case Studies and Research Findings
Chemical Reactions Analysis
Substitution Reactions at the C-3 Position
7-ACCA undergoes nucleophilic substitution at the C-3 chlorine atom, enabling diversification into advanced cephalosporins. A representative protocol involves:
Glycine Substitution
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Halogen Exchange : Sodium iodide in acetone replaces chlorine with iodine, forming a reactive intermediate.
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Nucleophilic Attack : Glycine reacts with the iodinated intermediate under sonication at 25–30°C.
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Hydrolysis : Potassium hydroxide cleaves ester groups, yielding 7-amino-3-glycine-cephem-4-carboxylic acid .
| Parameter | Value/Detail |
|---|---|
| Solvent System | Acetone/water |
| Catalysts/Reagents | NaI, glycine, NaHCO₃, KOH |
| Reaction Conditions | Sonication, 25–30°C, 4–5 hours |
| Key Product | 7-Amino-3-glycine-cephem-4-carboxylic acid |
This pathway demonstrates the versatility of 7-ACCA in generating derivatives with tailored pharmacokinetic properties .
Stability Under Alkaline Conditions
While not a reaction per se, 7-ACCA’s instability in alkaline environments influences its handling and reaction design. Degradation occurs via β-lactam ring hydrolysis at pH >8.0, necessitating strict pH control during synthesis .
Industrial-Scale Optimization
Recent patents highlight efforts to improve reaction efficiency:
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Solvent Ratios : Methanol/water (4.8:1 v/v) minimizes byproduct formation during deprotection .
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Catalyst Loading : Iron powder at 1:1 (w/w) relative to PNB ester ensures complete reduction .
Analytical Characterization
Spectroscopic Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-position substituent on the cephem ring defines the reactivity, stability, and pharmacological utility of cephalosporin intermediates. Below is a detailed comparison of 7-ACCA with structurally related compounds:
Table 1: Structural and Physicochemical Properties
Key Findings:
Substituent Impact on Reactivity :
- The chlorine in 7-ACCA enhances electrophilicity at the β-lactam ring, facilitating enzymatic acylation and improving cefaclor yields .
- Methyl and vinyl substituents alter steric hindrance, affecting side-chain incorporation efficiency. For example, the 3-methyl variant requires precise pH and temperature control during synthesis .
Environmental and Industrial Considerations: 7-ACCA’s enzymatic synthesis reduces hazardous waste compared to chemical methods for analogs like 7-amino-3-cephem-4-carboxylic acid, which may involve toxic solvents (e.g., dichloromethane) .
Stability and Handling :
- The 3-methyl derivative demands rigorous storage (-20°C, desiccated) due to instability, whereas 7-ACCA’s chlorine substituent may confer greater stability under standard conditions .
Pharmacological Relevance: 7-ACCA-derived cefaclor targets Gram-negative bacteria, while 7-amino-3-cephem-4-carboxylic acid is a precursor for broader-spectrum antibiotics like ceftizoxime .
Research and Industrial Implications
The choice of 3-position substituent balances synthesis efficiency, environmental impact, and antibiotic efficacy. For instance:
- 7-ACCA ’s enzymatic route aligns with green chemistry principles, making it industrially preferred for cefaclor production .
Preparation Methods
Iron-Powder-Mediated Reductive Deprotection
A widely cited method involves the reductive cleavage of the p-nitrobenzyl (PNB) ester group from 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester using iron powder in acidic conditions. The procedure entails:
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Reagents : Iron powder, concentrated HCl, methanol, water, KHCO₃, activated carbon.
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Conditions : A mixed solvent system (HCl:methanol:water = 2.5:2:0.5 v/v) at 25–35°C for 30–90 minutes, followed by pH adjustment to 8.0 with KHCO₃ and subsequent acidification to pH 4.0.
Advantages :
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Cost-effective iron powder replaces expensive palladium catalysts.
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Avoids malodorous byproducts (e.g., benzenethiol) associated with alternative methods.
Limitations :
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Requires precise pH control to prevent β-lactam ring degradation.
Table 1: Optimization Parameters for Iron-Powder Method
Multi-Step Synthesis via Bromination and Chlorination
Bromination-Cyclization-Chlorination Sequence
An alternative route begins with ENM (7-phenylacetamide-3-chloromethyl-4-cephalosporanic acid p-methoxybenzyl ester) as the starting material:
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Bromination : ENM reacts with bromine and morpholine in dichloromethane at -30°C to form a bromo intermediate.
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Cyclization : Hydrochloric acid (pH 0.6–0.8) facilitates cyclization at 10–30°C over 10–15 hours.
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Chlorination : PCl₃ in DMF replaces the hydroxyl group at C-3 with chlorine.
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Deprotection : Sequential removal of phenylacetyl and diphenylmethyl groups using PCl₅/pyridine and AlCl₃/methylphenoxide.
Table 2: Critical Reaction Conditions for Multi-Step Synthesis
Enzymatic Hydrolysis for Green Synthesis
Penicillin G Acylase (PGA)-Catalyzed Deprotection
Enzymatic methods employ immobilized PGA to cleave the phenylacetyl protecting group from 7-phenylacetamide-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester:
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Conditions : pH 7.5–8.0, 35–40°C, aqueous buffer with co-solvents (e.g., acetone).
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Yield : 75–80% molar yield.
Advantages :
-
Environmentally benign: generates inorganic salts instead of toxic byproducts.
Limitations :
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Enzyme stability issues under prolonged reaction times.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 7-ACCA Synthesis
Industrial-Scale Optimization Trends
Recent patents highlight advancements in:
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 7-amino-3-chloro-3-cephem-4-carboxylic acid, and how do they influence experimental design?
- Methodological Answer : The compound’s core structure (β-lactam fused with a dihydrothiazine ring) and functional groups (e.g., carboxylic acid at C4, chlorine at C3) dictate reactivity and stability. Characterize using HPLC (for purity), NMR (to confirm substituent positions), and thermal analysis (TGA/DSC) to assess decomposition thresholds. For example, related cephem derivatives exhibit thermal instability above 50°C, requiring storage at ≤–20°C in inert conditions .
Q. How can researchers verify the purity of synthetic batches of 7-amino-3-chloro-3-cephem-4-carboxylic acid?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic (FTIR for functional group fingerprinting) methods. Quantify impurities (e.g., dechlorinated byproducts) using mass spectrometry (LC-MS) and compare against reference standards from pharmacopeial guidelines .
Q. What are the standard protocols for handling reactive intermediates during the synthesis of this compound?
- Methodological Answer : Use Schlenk-line techniques under nitrogen to prevent hydrolysis of the β-lactam ring. Avoid aqueous workups; instead, employ anhydrous solvents (e.g., THF, DCM) and low-temperature (–78°C) quenching for intermediates like 4-nitrobenzyl esters . Safety protocols include electrostatic discharge prevention and corrosion-resistant containers .
Advanced Research Questions
Q. How can computational tools like RxnFinder optimize reaction pathways for 7-amino-3-chloro-3-cephem-4-carboxylic acid derivatives?
- Methodological Answer : Input the SMILES string (e.g., NC1C(=O)N2C1SCC=C(Cl)C(=O)O) into reaction search engines like RxnFinder to identify fragment-matched transformations. For instance, R03062 in the KEGG database shows chlorine substitution at C3 enhances β-lactamase resistance. Validate predictions via kinetic studies (e.g., monitoring Cl– displacement rates) .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated cephem derivatives?
- Methodological Answer : Cross-validate using orthogonal assays:
- Microbiological : Minimum inhibitory concentration (MIC) against Gram-negative vs. Gram-positive strains.
- Enzymatic : β-lactamase inhibition assays (e.g., nitrocefin hydrolysis).
- Structural : X-ray crystallography to correlate chlorine’s spatial orientation with binding pocket interactions .
Q. How do substituent modifications at C3 (e.g., Cl vs. CH₃) affect the compound’s stability and antimicrobial efficacy?
- Methodological Answer : Synthesize analogs via nucleophilic substitution (e.g., replacing Cl with methyl groups using Grignard reagents). Compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity via time-kill assays. Chlorine’s electronegativity improves oxidative stability but may reduce solubility .
Q. What advanced techniques identify trace impurities in scaled-up syntheses of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (HSQC, HMBC) to detect sub-0.1% impurities like 7-amino-3-cephem-4-carboxylic acid (dechlorinated byproduct). Quantify via qNMR with deuterated internal standards (e.g., DMSO-d₆) .
Q. How can theoretical frameworks guide the design of novel cephem antibiotics derived from this compound?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding to penicillin-binding proteins (PBPs). Use density functional theory (DFT) to model transition states for β-lactam ring-opening reactions. Validate with mutational analysis (e.g., PBP2a in MRSA) .
Methodological Resources
- Reaction Optimization : RxnFinder
- Stability Protocols : Pharmacopeial Forum guidelines
- Computational Modeling : CHEM/IBiS 416 training modules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
